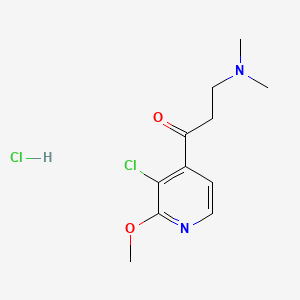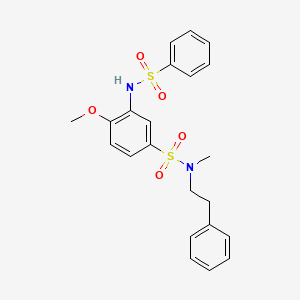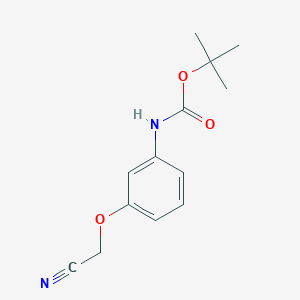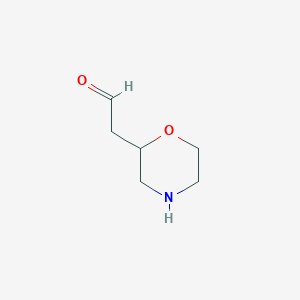![molecular formula C7H3F5N2O2 B15305400 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid](/img/structure/B15305400.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is a fluorinated organic compound that belongs to the class of pyridazines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the nucleophilic substitution reaction, where fluorine atoms are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining safety standards due to the hazardous nature of fluorinating reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-
Uniqueness
2,2-Difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is unique due to its specific arrangement of fluorine atoms and the pyridazine ring structure. This configuration imparts distinct chemical reactivity and biological activity compared to other fluorinated compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C7H3F5N2O2 |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-2-4(14-13-3)7(10,11)12/h1-2H,(H,15,16) |
InChI-Schlüssel |
SMAVZCIOOLZHPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(C(=O)O)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)







![1-Boc-4-[1,1'-biphenyl]-4-YL-4-hydroxypiperidine](/img/structure/B15305387.png)


![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B15305415.png)

